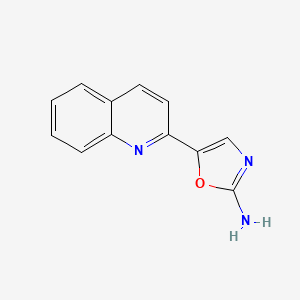

5-(Quinolin-2-yl)oxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Quinolin-2-il)oxazol-2-amina: es un compuesto heterocíclico que combina las características estructurales de la quinolina y el oxazol. La quinolina es un compuesto aromático bicíclico con un átomo de nitrógeno en uno de los anillos, mientras que el oxazol es un anillo de cinco miembros que contiene átomos de oxígeno y nitrógeno. La combinación de estos dos fragmentos en una sola molécula le confiere propiedades químicas y biológicas únicas, convirtiéndolo en un compuesto de interés en diversos campos de investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Un método común implica la ciclización de un precursor adecuado, como un aminoalcohol o un derivado de ácido carboxílico, con un nitrilo o un aldehído en condiciones ácidas o básicas . Las condiciones de reacción a menudo incluyen el uso de catalizadores, como metales de transición o líquidos iónicos, para facilitar el proceso de ciclización .

Métodos de Producción Industrial

En un entorno industrial, la producción de 5-(Quinolin-2-il)oxazol-2-amina puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y la escalabilidad . Además, se pueden emplear enfoques de química verde, como reacciones sin disolventes o el uso de disolventes ambientalmente benignos, para minimizar el impacto ambiental del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 5-(Quinolin-2-il)oxazol-2-amina puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de óxido de N-quinolina.

Reducción: Las reacciones de reducción pueden conducir a la formación de aminas de quinolina.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos de quinolina o oxazol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.

Principales Productos Formados

Oxidación: Derivados de óxido de N-quinolina.

Reducción: Aminas de quinolina.

Sustitución: Diversos derivados sustituidos de quinolina y oxazol.

Aplicaciones Científicas De Investigación

La 5-(Quinolin-2-il)oxazol-2-amina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de la 5-(Quinolin-2-il)oxazol-2-amina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en su actividad anticancerígena, el compuesto puede inhibir enzimas o receptores clave involucrados en la proliferación y supervivencia celular, como las tirosina quinasas o las topoisomerasas del ADN . El fragmento de quinolina puede intercalarse en el ADN, interrumpiendo su función, mientras que el anillo de oxazol puede formar enlaces de hidrógeno con proteínas diana, mejorando su afinidad de unión .

Comparación Con Compuestos Similares

Compuestos Similares

Derivados de quinolina: Compuestos como la 2-cloroquinolina y la 8-hidroxiquinolina comparten el fragmento de quinolina, pero difieren en sus grupos funcionales adicionales.

Derivados de oxazol: Compuestos como el 2-aminobenzoxazol y el 2-aminotiazol comparten el anillo de oxazol, pero tienen diferentes sustituyentes.

Unicidad

La 5-(Quinolin-2-il)oxazol-2-amina es única debido a la combinación de los fragmentos de quinolina y oxazol en una sola molécula. Esta doble funcionalidad confiere propiedades químicas y biológicas distintas, convirtiéndola en un compuesto versátil para diversas aplicaciones. Su capacidad de sufrir diversas reacciones químicas y sus posibles aplicaciones terapéuticas la diferencian de otros compuestos similares .

Propiedades

Número CAS |

846055-69-4 |

|---|---|

Fórmula molecular |

C12H9N3O |

Peso molecular |

211.22 g/mol |

Nombre IUPAC |

5-quinolin-2-yl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C12H9N3O/c13-12-14-7-11(16-12)10-6-5-8-3-1-2-4-9(8)15-10/h1-7H,(H2,13,14) |

Clave InChI |

DVYRZBIKWQBXIV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=N2)C3=CN=C(O3)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)

![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)